molecular formula C6H9F2NO2 B1482139 2-(3,3-Difluoroazetidin-1-yl)propanoic acid CAS No. 2089669-22-5

2-(3,3-Difluoroazetidin-1-yl)propanoic acid

Cat. No. B1482139
M. Wt: 165.14 g/mol
InChI Key: SFURHOKKQSPDFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoroazetidin-1-yl)propanoic acid, also known as DFAPA, is a synthetic amino acid derivative1. It has a molecular formula of C6H9F2NO2 and a molecular weight of 165.14 g/mol1.



Molecular Structure Analysis

The molecular structure of 2-(3,3-Difluoroazetidin-1-yl)propanoic acid can be analyzed using various spectroscopic techniques. Unfortunately, specific spectroscopic data for this compound is not available in the literature. However, similar compounds can be analyzed using techniques such as UV-Vis, ATR-IR, and heteronuclear NMR spectroscopy3.



Chemical Reactions Analysis

The specific chemical reactions involving 2-(3,3-Difluoroazetidin-1-yl)propanoic acid are not available in the literature. However, similar compounds, such as arylpropionic acid derivatives, are known to undergo a variety of chemical reactions. For instance, ibuprofen, a propionic acid derivative, is known to undergo a variety of reactions in the body, including metabolism by the cytochrome P450 system2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3,3-Difluoroazetidin-1-yl)propanoic acid are not well-documented in the literature. However, it is known that it has a molecular formula of C6H9F2NO2 and a molecular weight of 165.14 g/mol1.


Scientific Research Applications

Environmental Biodegradability and Microbial Degradation

A critical aspect of research on fluorinated compounds, which could include derivatives or precursors related to 2-(3,3-Difluoroazetidin-1-yl)propanoic acid, is their environmental biodegradability. Polyfluoroalkyl chemicals, potential perfluoroalkyl acid (PFAA) precursors, have been studied extensively for their microbial degradation pathways, identifying the transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) through microbial action in various environmental settings (Liu & Avendaño, 2013). This research provides insight into the fate of complex fluorinated compounds and underscores the role of microbes in mitigating the environmental impact of such persistent chemicals.

Synthesis and Medicinal Chemistry

The synthesis and development of novel compounds for therapeutic use are another area of application. Triazole derivatives, for example, have shown a wide range of biological activities, indicating that complex fluorinated structures might also offer valuable pharmacological profiles. Studies on synthetic procedures to access biologically interesting compounds, including guanidinobenzazoles, highlight the importance of innovative synthetic chemistry in creating new drugs with potential therapeutic applications (Rosales-Hernández et al., 2022). This area of research is essential for developing new pharmacophores and understanding their mechanisms of action.

Environmental and Health Risk Assessment

The transition to safer alternatives for long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) involves assessing the environmental fate and health risks of novel fluorinated compounds. Reviews of fluorinated alternatives to PFCAs and PFSAs reveal the need for comprehensive risk assessments and further toxicological studies to ensure these new chemicals do not pose significant environmental or health risks (Wang et al., 2013). This research is critical for the responsible development and use of fluorinated compounds, including those related to 2-(3,3-Difluoroazetidin-1-yl)propanoic acid.

Analytical Chemistry and Detection Methods

Developing analytical methods to detect and quantify fluorinated compounds in environmental samples and biological matrices is essential for monitoring their distribution and assessing their impact. Studies focusing on the analysis of F-53B, Gen-X, ADONA, and other emerging fluoroalkylether substances provide a foundation for identifying and quantifying novel fluorinated alternatives, including potentially related compounds to 2-(3,3-Difluoroazetidin-1-yl)propanoic acid (Munoz et al., 2019). These advancements in analytical chemistry are crucial for environmental monitoring and risk assessment of fluorinated substances.

Safety And Hazards

The safety and hazards associated with 2-(3,3-Difluoroazetidin-1-yl)propanoic acid are not well-documented in the literature. However, like all chemicals, it should be handled with care, and appropriate safety measures should be taken when handling and storing this compound.


Future Directions

The future directions for research on 2-(3,3-Difluoroazetidin-1-yl)propanoic acid are not specified in the literature. However, given its structural similarity to other biologically active compounds, it may have potential applications in medicinal chemistry and drug discovery. Further research is needed to explore these possibilities.


properties

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c1-4(5(10)11)9-2-6(7,8)3-9/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFURHOKKQSPDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluoroazetidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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